molecular formula C15H18N4O4 B2844216 N-(1-cyanocycloheptyl)-2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide CAS No. 1252476-64-4

N-(1-cyanocycloheptyl)-2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide

Cat. No. B2844216
CAS RN: 1252476-64-4
M. Wt: 318.333
InChI Key: FCWNPRICMQCQSP-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide, also known as C21H23N5O4, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various fields of research.

Mechanism Of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of various enzymes and proteins involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(1-cyanocycloheptyl)-2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide in lab experiments is its ability to inhibit the activity of various enzymes and proteins involved in inflammation and oxidative stress. However, one of the limitations of using this compound is its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-(1-cyanocycloheptyl)-2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide. One direction could be to further investigate the mechanism of action of this compound and identify the specific enzymes and proteins that it targets. Another direction could be to explore the potential applications of this compound in the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, more studies could be conducted to determine the optimal dosage and administration of this compound for therapeutic purposes.

Synthesis Methods

The synthesis of N-(1-cyanocycloheptyl)-2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide has been achieved using different methods. One of the commonly used methods involves the reaction of 1-cyanocycloheptanecarboxylic acid with 3-nitro-2-oxo-1,2-dihydropyridine-4-carboxylic acid in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(3-nitro-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c16-11-15(7-3-1-2-4-8-15)17-13(20)10-18-9-5-6-12(14(18)21)19(22)23/h5-6,9H,1-4,7-8,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWNPRICMQCQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CN2C=CC=C(C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetamide

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